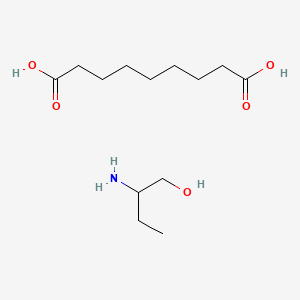

Einecs 300-578-7

Description

Contextualization within Organic and Industrial Chemistry

In the realm of organic chemistry, Einecs 300-578-7 is classified as a bifunctional compound. Such molecules, containing two distinct functional groups—in this case, an amine, a hydroxyl group, and two carboxylic acid groups—often exhibit complex and versatile chemical behaviors. vulcanchem.com The amino alcohol moiety (2-aminobutan-1-ol) can participate in reactions typical of both amines and alcohols, such as acylation, alkylation, and esterification. alfa-chemistry.com Simultaneously, the dicarboxylic acid component (nonanedioic acid) allows for the formation of polyesters, polyamides, and other polymers through condensation reactions. ontosight.ailongdom.org

From an industrial perspective, the constituent parts of this compound are of considerable importance. Amino alcohols are widely utilized as emulsifiers, corrosion inhibitors, and intermediates in the synthesis of pharmaceuticals and other specialty chemicals. alfa-chemistry.comadvancionsciences.com Dicarboxylic acids, particularly long-chain ones like nonanedioic acid, are fundamental building blocks for the production of polymers, lubricants, and plasticizers. gerli.comgerli.com The combination of these two functional entities in a single compound suggests potential applications in areas where the properties of both are desired, such as in the formulation of specialized polymers or as a component in functional fluids.

Historical Perspectives on Chemical Investigations of Analogous Structures

The scientific exploration of the structural analogs of this compound—amino alcohols and dicarboxylic acids—has a rich history. The study of amino alcohols gained momentum with the investigation of naturally occurring compounds like alkaloids and amino acids. wikipedia.org Early synthetic methods for amino alcohols often involved the reduction of amino acids or their esters. taylorandfrancis.com For instance, the synthesis of 2-aminoalcohols could be achieved through the reaction of amines with epoxides. wikipedia.org

The investigation of dicarboxylic acids dates back to the 19th century with the study of compounds like oxalic acid and adipic acid. gerli.com Azelaic acid (nonanedioic acid), a key component of the subject compound, was identified in rancid fats and its name is derived from the action of nitric acid on oleic acid. gerli.com Historically, dicarboxylic acids were crucial in the development of polymer chemistry; for example, the reaction of adipic acid with hexamethylenediamine (B150038) led to the synthesis of nylon-6,6, a landmark achievement in materials science. gerli.com The production of sebacic acid from castor oil in the mid-20th century highlights the industrial importance of these compounds. gerli.com

Significance and Research Trajectories within Contemporary Chemical Science

The contemporary significance of this compound and related bifunctional molecules lies in their potential for creating materials with tailored properties and for applications in emerging scientific fields. choudharylab.com The presence of both hydrogen-bond donor and acceptor sites within the molecule suggests the possibility of forming complex supramolecular structures and influencing properties like solubility and stability through intramolecular interactions. vulcanchem.com

Current research trajectories for analogous compounds focus on several key areas:

Polymer Chemistry: The use of bifunctional monomers like this compound in polymerization can lead to the development of novel polyesters and polyamides with unique thermal and mechanical properties. ontosight.aimdpi.com The incorporation of both amino and hydroxyl functionalities could enhance properties such as dyeability, moisture absorption, and adhesion in the resulting polymers.

Biomedical Applications: Derivatives of azelaic acid are being explored for their therapeutic benefits in dermatology. ontosight.ai The compound of azelaic acid with 2-aminobutan-1-ol (B80463) may exhibit modified biological activities, making it a candidate for further investigation in this field. ontosight.ai

Asymmetric Synthesis: Chiral amino alcohols are valuable as catalysts and building blocks in the asymmetric synthesis of complex organic molecules, including pharmaceuticals.

Green Chemistry: There is a growing interest in the bio-based production of dicarboxylic acids from renewable resources to reduce reliance on petrochemical feedstocks. nih.govmdpi.com

Future research is likely to focus on optimizing the synthesis of this compound, exploring its efficacy in polymer and antimicrobial applications, and conducting detailed toxicological profiling. vulcanchem.com The study of such bifunctional molecules is part of a broader trend in chemistry towards designing complex molecules with specific, pre-determined functionalities. choudharylab.comnih.gov

Chemical and Physical Properties

Below are tables detailing the known chemical and physical properties of the constituent components of this compound.

Table 1: Properties of 2-Aminobutan-1-ol

| Property | Value |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol nih.gov |

| Boiling Point | 172-174 °C |

| Melting Point | -2 °C |

| Density | 0.944 g/mL at 25 °C chemicalbook.com |

| CAS Number | 96-20-8 chemeo.com |

Table 2: Properties of Nonanedioic Acid (Azelaic Acid)

| Property | Value |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

| Melting Point | 106.5 °C |

| Boiling Point | 286.5 °C at 100 mmHg |

| Solubility in Water | 2.4 g/L at 20 °C |

| CAS Number | 123-99-9 |

Detailed Research Findings

Recent research has shed light on the synthesis and potential applications of the components of this compound.

Synthesis of 2-Aminobutan-1-ol

Various synthetic routes to 2-aminobutanol have been explored. One common method involves the reduction of 2-aminobutyric acid. chemicalbook.com A patented method describes the synthesis starting from 1,2-epoxybutane, which is reacted with ammonia (B1221849) to form a mixture of isomeric aminobutanols. This mixture is then converted to 2-ethylaziridine (B1583769) and subsequently hydrolyzed to yield 2-aminobutanol. google.com Another approach involves the hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride. prepchem.com Continuous-flow protocols for the synthesis of enantiomerically pure forms of 2-aminobutanol have also been developed, which are significant for pharmaceutical applications. rsc.org

Synthesis and Applications of Nonanedioic Acid

Nonanedioic acid is produced industrially by the ozonolysis of oleic acid. atamanchemicals.com There is also significant research into the bio-based synthesis of dicarboxylic acids, including nonanedioic acid, from renewable fatty acids using engineered microorganisms. mdpi.comnih.gov These bio-based routes are gaining attention due to environmental considerations. nih.gov Nonanedioic acid is a versatile building block for polymers such as polyesters and polyamides. nih.govontosight.ai It is also used in the production of lubricants, plasticizers, and in cosmetics for treating skin conditions. gerli.comatamanchemicals.com

Structure

2D Structure

Properties

CAS No. |

91672-01-4 |

|---|---|

Molecular Formula |

C13H27NO5 |

Molecular Weight |

277.36 g/mol |

IUPAC Name |

2-aminobutan-1-ol;nonanedioic acid |

InChI |

InChI=1S/C9H16O4.C4H11NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-2-4(5)3-6/h1-7H2,(H,10,11)(H,12,13);4,6H,2-3,5H2,1H3 |

InChI Key |

PBCKWJLVNREVRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)N.C(CCCC(=O)O)CCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

De Novo Synthesis of Azelaic acid, compound with 2-aminobutan-1-ol (B80463)

The synthesis of the target compound involves the formation of a stable linkage between azelaic acid, a nine-carbon dicarboxylic acid, and 2-aminobutan-1-ol. google.comontosight.ai This process is typically achieved through a condensation reaction that results in an amide bond. ontosight.ai

The formation of an amide from a carboxylic acid and an amine is a condensation reaction, which involves the elimination of a water molecule. The reaction generally proceeds through nucleophilic acyl substitution. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This forms a tetrahedral intermediate which then collapses, eliminating a hydroxyl group that subsequently abstracts a proton to form water, yielding the amide.

The kinetics of this reaction are influenced by several factors. Without a catalyst, the direct reaction requires high temperatures, often above 100°C, to overcome the high activation energy barrier. rsc.org This is partly because the carboxylic acid and amine can form a stable, non-reactive ammonium (B1175870) carboxylate salt at lower temperatures. The reaction rate is dependent on the concentration of the reactants and the temperature. Kinetic studies of similar amidation reactions have been performed to establish optimal conditions for yield and reaction time. ocl-journal.org For instance, in related esterification of azelaic acid, reaction times can extend up to 360 minutes to achieve high conversion rates. mdpi.com

To facilitate amide bond formation under milder conditions and improve reaction rates and yields, various catalytic systems are employed. These catalysts work by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

Boronic Acid Catalysts : Arylboronic acids, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid and 5-methoxy-2-iodophenylboronic acid (MIBA), are highly effective for direct amidation at room temperature. organic-chemistry.org They are thought to form an acylborate intermediate, which is more reactive than the free carboxylic acid. organic-chemistry.org These catalysts are versatile, working with a wide range of aliphatic and aromatic acids and amines, including functionalized amines like amino alcohols. organic-chemistry.orgucl.ac.uk

Transition Metal Catalysts : Compounds of titanium, zirconium, and zinc have been shown to catalyze amide formation. rsc.org For example, titanium(IV) isopropoxide is effective for creating secondary and tertiary amides. rsc.org Ruthenium PNN-complexes and gold/cobalt nanoparticles have also been developed for the oxidative synthesis of amides from aldehydes or alcohols with amines. acs.org

Biocatalysts (Enzymes) : Lipases, such as immobilized lipase (B570770) B from Candida antarctica (Novozym 435), are used in the synthesis of azelaic acid esters and can also be applied to amidation. mdpi.commdpi.com Enzymatic catalysis is highly selective, often avoiding side reactions on other functional groups like alcohols, which is particularly relevant for the reaction with 2-aminobutan-1-ol. rsc.org Carboxylate reductase (CAR) in combination with an amine-donating enzyme can be used for the selective N-acylation of amino alcohols. rsc.org

Other Catalytic Systems : Triphenylphosphine oxide has been used to catalyze amidation and is effective for challenging couplings of hindered carboxylic acids. organic-chemistry.org Electrochemical methods are also emerging as a sustainable alternative for amide bond formation. acs.org

The choice of catalyst depends on the specific substrates, desired reaction conditions (temperature, solvent), and scalability. For the synthesis of the title compound, a catalyst that selectively promotes amidation without reacting with the hydroxyl group of 2-aminobutan-1-ol is crucial. rsc.orgrsc.org

Optimizing reaction parameters is critical for maximizing the yield and purity of the final product. Key parameters include temperature, reaction time, reactant molar ratio, and catalyst concentration.

Temperature : While uncatalyzed reactions require high temperatures, catalytic systems allow for significantly lower temperatures. rsc.orgorganic-chemistry.org For example, boronic acid catalysts can be effective at ambient temperature. organic-chemistry.org In other systems, like those using tungstic acid for precursor synthesis, temperatures around 70°C are found to be optimal. orientjchem.orgresearchgate.net

Molar Ratio : The stoichiometry of the reactants is a key variable. An excess of one reactant can be used to drive the reaction to completion. In the enzymatic esterification of azelaic acid, a substrate molar ratio of 1:4.1 (AzA:alcohol) was found to be optimal. mdpi.com

Catalyst Loading : The amount of catalyst must be optimized to balance reaction speed and cost. For instance, indium-catalyzed N-formylation of amino alcohols requires a 10 mol% catalyst loading. rsc.org

Solvent : The choice of solvent can influence reactant solubility and reaction kinetics. While toluene (B28343) is a common solvent, greener alternatives like p-cymene (B1678584) are being explored and have shown to improve yields due to allowing for higher reaction temperatures. whiterose.ac.uk In some cases, solvent-less systems are also utilized. mdpi.com

Response Surface Methodology (RSM) is a statistical technique used to optimize these parameters simultaneously. For example, in the synthesis of dilauryl azelate, RSM was used to determine that optimal conditions were a reaction time of 360 minutes, a temperature of 46°C, and a specific enzyme amount and substrate ratio, achieving a 95.38% conversion. mdpi.com A similar approach could be applied to optimize the synthesis of Azelaic acid, compound with 2-aminobutan-1-ol.

Precursor Chemistry: Azelaic Acid Production

Azelaic acid is the primary precursor for the synthesis of the title compound. It is a naturally occurring dicarboxylic acid found in grains like wheat, rye, and barley. birac.nic.ingoogle.com

The primary industrial method for producing azelaic acid is the oxidative cleavage of oleic acid, a monounsaturated fatty acid abundant in vegetable oils. mdpi.comresearchgate.netresearchgate.net This process breaks the carbon-carbon double bond in oleic acid to form two smaller molecules: azelaic acid (a C9 dicarboxylic acid) and pelargonic acid (a C9 monocarboxylic acid). rug.nlarpnjournals.org

Ozonolysis: This is the most established industrial method for azelaic acid production. researchgate.netrug.nlrsc.org The process involves reacting oleic acid with an ozone-oxygen mixture. birac.nic.inrsc.org

Ozonide Formation : Ozone (O₃) reacts with the double bond of oleic acid via a 1,3-dipolar cycloaddition to form an unstable primary ozonide (molozonide). This rearranges to a more stable secondary ozonide (1,2,4-trioxolane). mdpi.comgoogle.com This step is typically carried out at reduced temperatures, although newer methods operate between -78°C and 30°C. birac.nic.ingoogle.com

Oxidative Work-up : The ozonide is then cleaved under oxidative conditions to yield the final carboxylic acid products. mdpi.com This can be achieved using oxygen or hydrogen peroxide, sometimes in the presence of a catalyst. google.comcdnsciencepub.com

While effective, traditional ozonolysis has disadvantages, including the high energy required to generate ozone and the potential hazards associated with handling explosive ozonides. mdpi.comorientjchem.org Recent advancements have led to catalyst-free processes that can achieve 80-100% conversion of oleic acid in short reaction times (2-60 minutes) without cryogenic conditions, making the process more scalable and safer. birac.nic.inrsc.org

Peroxide-Mediated Oxidation: As a greener and safer alternative to ozonolysis, methods using hydrogen peroxide (H₂O₂) as the oxidant have been developed. orientjchem.orgresearchgate.netarpnjournals.org These processes often employ a catalyst to activate the H₂O₂.

Tungsten-Based Catalysts : Tungstic acid (H₂WO₄) or tungsten oxide (WO₃) are commonly used catalysts. researchgate.netarpnjournals.orgacs.org In the presence of H₂O₂, they form peroxo-tungsten complexes, which are the active oxidizing species. ocl-journal.orgacs.orgosti.gov The reaction can proceed directly or via a two-step process involving the formation of a diol intermediate, which is then cleaved. researchgate.neteurochemengineering.com

Phase Transfer Catalysts (PTC) : To overcome the immiscibility of aqueous H₂O₂ and oily oleic acid, a phase-transfer catalyst is often used to facilitate the transport of the oxidant between phases, increasing the reaction rate. ocl-journal.orgmdpi.com

Process Optimization : Studies have optimized these peroxide-based systems. For example, using H₂O₂ with a tungstic acid catalyst at 70°C achieved a 99.12% conversion of oleic acid. arpnjournals.org Another study obtained an azelaic acid yield of 44.54% with 99.11% oleic acid conversion by using H₂O₂, tungstic acid, and sodium hypochlorite (B82951) as a co-oxidant at 70°C. orientjchem.orgresearchgate.net

The table below summarizes various catalytic systems and their reported yields for azelaic acid production from oleic acid.

| Oxidant | Catalyst System | Temperature (°C) | Yield/Conversion of Azelaic Acid | Reference |

| Ozone/Oxygen | Catalyst-free (flow) | -78 to 30 | 80-100% conversion, 86% isolated yield | birac.nic.inrsc.org |

| H₂O₂ | H₂WO₄ | 70 | 99.12% conversion | arpnjournals.org |

| H₂O₂ / NaOCl | H₂WO₄ | 70 | 44.54% yield (from 99.11% OA conversion) | orientjchem.orgresearchgate.net |

| H₂O₂ | WO₃/Na₂SnO₃ | Not specified | 48-72% yield | researchgate.net |

| H₂O₂ | Tungsten (IV) oxide (nano) | Not specified | 52% yield | rug.nl |

| H₂O₂ | Organo-modified MoO₃ | Not specified | 83% yield | rug.nl |

| H₂O₂ | H₂WO₄ / Phase Transfer Catalyst | 90 | 91% yield | rug.nl |

Industrial-Scale Synthesis Routes for Azelaic Acid

Alternative Oleochemical Transformation Pathways

Beyond the direct amidation of oleic acid, alternative oleochemical transformation pathways offer different approaches to synthesizing fatty acid amides like oleamide (B13806). One such method is the ammonolysis of fatty acids. For instance, the ammonolysis of erucic acid using urea (B33335) in an organic solvent has been shown to produce erucamide, a related fatty acid amide. researchgate.net This process can be more economical by utilizing urea as the nitrogen source at atmospheric pressure. researchgate.net Another approach involves the use of microwave irradiation to accelerate the non-catalytic synthesis of fatty acid alkanolamides from palm fatty acid distillate and monoethanolamine, suggesting a potential route for oleamide synthesis under milder conditions and with faster reaction times. rasayanjournal.co.in

The transformation of oleochemicals can also be achieved through hydrotreating processes. Co-hydrotreating a C16 acid and a C14 amine demonstrated a complex reaction network favoring oxygen removal and leading to the formation of heavy secondary amides and amines through condensation reactions. researchgate.net The selectivity of these reactions is influenced by temperature, with lower temperatures favoring condensation products and higher temperatures promoting the formation of paraffins. researchgate.net

Biotechnological and Enzymatic Production of Azelaic Acid and Oleamide

Biotechnological and enzymatic methods present greener alternatives to traditional chemical synthesis for producing oleamide and its precursor, azelaic acid.

Microbial fermentation is a viable route for producing dicarboxylic acids like azelaic acid and fatty acid amides such as oleamide. For instance, dairy products fermented with Penicillium candidum have been found to contain oleamide, which is synthesized from the abundant oleic acid in milk through lipase-catalyzed enzymatic amidation during the fermentation process. plos.orgnih.gov The presence of ammonia (B1221849) generated during cheese maturation also contributes to this reaction. plos.orgnih.gov

A screening of 1,500 soil microorganisms identified Streptomyces sp. KK90378 as a producer of oleamide. jmb.or.krjmb.or.krresearchgate.net This discovery marks the first report of microbial production of this functional lipid, opening avenues for its biotechnological synthesis. jmb.or.krjmb.or.krresearchgate.net The microorganism produces oleamide after three days of culture at 28°C and a pH of 7.2. jmb.or.krjmb.or.krresearchgate.net Furthermore, certain Lactobacillus strains have been shown to synthesize oleamide, which has been correlated with their antifungal activity. researchgate.net Fermented dairy products, such as Camembert cheese, are a known source of oleamide. mdpi.com

Enzymes, particularly lipases, are effective catalysts for the synthesis of oleamide and its precursors under mild conditions. ateneo.edu Lipases have been successfully used to catalyze the synthesis of oleamide from oleic acid and ammonium salts in organic solvents. ateneo.edu The enzymatic synthesis of oleamide has also been achieved using oleic acid and urea with Candida rugosa lipase immobilized in a chitosan (B1678972) matrix. researchgate.netaip.org Studies have shown that reaction time and the molar ratio of reactants significantly affect the conversion percentage. aip.org For example, a 96% conversion was achieved in 36 hours with a urea to palm oil ratio of 5.2:1 at 40°C. researchgate.net

The enzyme peptidylglycine alpha-amidating monooxygenase (PAM) is hypothesized to be involved in the in vivo biosynthesis of oleamide from oleoylglycine. researchgate.netnih.govnih.gov Another proposed pathway involves the direct amidation of oleic acid via oleoyl (B10858665) coenzyme A, catalyzed by cytochrome c with ammonia as the nitrogen source. researchgate.netnih.gov Rat brain microsomes have been shown to enzymatically synthesize oleamide from oleic acid and ammonia. nih.gov

Chemical Modification and Derivatization Strategies

The chemical structure of oleamide, with its amide linkage and terminal groups, offers opportunities for modification to create analogues with potentially enhanced or novel properties.

Functionalization of the Amide Linkage and Terminal Groups

The amide bond is a key functional group that can be modified through various chemical strategies. Bioisosteric replacement of the amide bond with groups like ureas has been explored to create analogues with altered biological activity and metabolic stability. nih.gov For instance, certain urea bioisosteres of oleamide have shown considerable inhibitory activity in vitro. nih.gov

The terminal groups of oleamide can also be functionalized. A novel reagent, N-(3-triethoxysilylpropyl) oleamide (N-TESPO), was synthesized by chemically modifying oleic acid. nsmsi.ir This reagent can functionalize oxide nanoparticles, rendering them superhydrophobic. nsmsi.ir Furthermore, direct N-glycofunctionalization of amides like oleamide with glycosyl trichloroacetimidate (B1259523) has been achieved using co-catalysis, leading to the formation of N-acylorthoamides. kyoto-u.ac.jp The synthesis of oleamide analogues with different polar head groups has also been reported, achieved through the coupling of oleic acid with various amino alcohols, amino acid residues, or monoamine-like fragments using condensation reagents like HBTU or EDCI. nih.govresearchgate.net

Stereoselective Synthesis of Enantiomeric Forms

The biological activity of oleamide can be stereoselective, with the cis isomer often being more potent than the trans isomer. nih.gov This highlights the importance of stereoselective synthesis to obtain specific enantiomeric forms. Asymmetric synthesis techniques can be employed to produce a single enantiomer of a final product. ethz.ch These techniques include using chiral starting materials (chiral pool synthesis), separating enantiomers from a racemic mixture (resolution), using chiral auxiliaries to control the formation of new stereocenters, or employing enantioselective catalysts. ethz.chicjs.us

For example, the synthesis of chiral α-hydroxy amides has been achieved through a two-step enzymatic process involving a highly enantioselective bioreduction followed by a non-enantiospecific lipase-catalyzed aminolysis. researchgate.net While specific literature on the direct stereoselective synthesis of oleamide enantiomers is not extensively detailed in the provided context, the principles of asymmetric synthesis are broadly applicable to molecules like oleamide, where controlling the geometry of the double bond and any introduced chiral centers is crucial for specific biological applications. ethz.chicjs.us

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and structure of Flumazenil. Techniques measuring the interaction of the molecule with electromagnetic radiation provide a unique fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D techniques)

NMR spectroscopy is a powerful method for elucidating the precise atomic arrangement within the Flumazenil molecule. ¹H-NMR, ¹³C-NMR, and ¹⁹F-NMR have all been employed in its analysis. bjmu.edu.cnnih.gov Studies have utilized spectrometers operating at frequencies like 300 MHz and 400 MHz, with deuterated solvents such as dimethylsulfoxide-d₆ (DMSO-d₆) and chloroform-d (B32938) (CDCl₃) being common. bjmu.edu.cnnih.govmdpi.comgoogle.com The chemical shifts and coupling constants observed in the spectra provide definitive confirmation of the compound's complex imidazobenzodiazepine structure. bjmu.edu.cnresearchgate.net For instance, ¹H NMR analysis of a related precursor in CDCl₃ showed characteristic signals for the aromatic, methylene (B1212753), and ester functional groups. google.com

Interactive Data Table: Selected NMR Analysis Parameters for Flumazenil and its Precursors

| Parameter | Details | Source(s) |

| Techniques Used | ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR | bjmu.edu.cnnih.gov |

| Spectrometer | Bruker ARX-300, Varian 400-MR, Agilent DD2 400 MHz | bjmu.edu.cnmdpi.comgoogle.com |

| Solvents | Dimethylsulfoxide-d₆ (DMSO-d₆), Chloroform-d (CDCl₃) | bjmu.edu.cnnih.govgoogle.com |

| Application | Structure confirmation of Flumazenil, its impurities, and degradation products | researchgate.netbjmu.edu.cn |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and fragmentation pattern of Flumazenil, aiding in its identification and the characterization of its metabolites and degradation products. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows characteristic fragment ions at m/z values of 257, 229, and 208. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely used for the sensitive and specific quantification of Flumazenil in various matrices. mdpi.commod.gov.rsnih.gov In LC-MS, the compound is often monitored at an m/z of 304, corresponding to its protonated molecule [M+H]⁺. mod.gov.rsresearchgate.netceon.rs LC-MS/MS methods frequently monitor the transition of the parent ion (m/z 304.3) to a specific product ion (m/z 257.8) for enhanced selectivity. researchgate.net These techniques have been used to identify metabolites, such as a carboxylic acid form (M2) with a molecular weight of 275 and a hydroxylated form (M3) with an m/z of 320.4. mdpi.com

Interactive Data Table: Key Mass Spectrometry Data for Flumazenil

| Technique | Ionization Mode | Monitored Ions (m/z) | Application | Source(s) |

| GC-MS | N/A | 257, 229, 208 | Identification | nih.govnih.gov |

| LC-MS | ESI / Positive | 304 ([M+H]⁺) | Quantification | mod.gov.rsresearchgate.netceon.rs |

| LC-MS/MS | ESI / Positive | Transition: 304.3 → 257.8 | Quantification in plasma | researchgate.net |

| LC-MS/MS | ESI | 275 (Metabolite M2), 320.4 (Metabolite M3) | Metabolite Identification | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry is a straightforward method used for the quantification of Flumazenil and as a detection technique in chromatography. When dissolved in methanol (B129727), Flumazenil exhibits a characteristic UV absorption profile with a maximum absorption peak (λmax) at approximately 244 nm and a minimum at 227 nm. chembk.com In HPLC analysis, UV detectors are commonly set to wavelengths of 243 nm, 245 nm, or 250 nm for the detection and quantification of Flumazenil. nih.govmod.gov.rsingentaconnect.comnih.gov

Chromatographic Separations and Purity Analysis

Chromatographic methods are the cornerstone for separating Flumazenil from impurities, degradation products, and biological matrices, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Flumazenil and its related substances. bvsalud.org A variety of reversed-phase columns, such as C18 and ODS, are employed for separation. nih.govingentaconnect.combvsalud.org

One established method uses an Agilent Pursuit XRs C18 column with an isocratic mobile phase consisting of dilute phosphoric acid, methanol, and tetrahydrofuran. bvsalud.org Another common method involves an ODS column with a simpler mobile phase of methanol and water (50:50). ingentaconnect.com Detection is typically performed using a UV or Diode Array Detector (DAD) at around 243-250 nm. nih.govingentaconnect.comnih.gov These methods have been validated and shown to be accurate, sensitive, and repeatable for determining related substances in Flumazenil. bvsalud.org Linearity has been established in ranges such as 2.5 to 1000 ng/mL in plasma and 1 to 100 ppm in hepatic matrices. nih.govnih.gov The limits of detection (LOD) and quantification (LOQ) are low, for example, 0.1 ppm and 0.4 ppm respectively in one study, demonstrating the method's high sensitivity. nih.gov

Interactive Data Table: Representative HPLC Method Parameters for Flumazenil Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Source(s) |

| Column | Agilent Pursuit XRs C18 | ODS Reversed-Phase | ZORBAX Eclipse XDB-C18 | nih.govingentaconnect.combvsalud.org |

| Mobile Phase | Dilute H₃PO₄, Methanol, THF | Methanol:Water (50:50) | N/A | ingentaconnect.combvsalud.org |

| Detector | UV | UV (λ=243 nm) | DAD (λ=250 nm) | nih.govingentaconnect.combvsalud.org |

| Linear Range | N/A | 80-400 ng | 1-100 ppm | nih.govingentaconnect.com |

| Application | Purity Analysis | Quantitative Determination | Metabolite Studies | nih.govingentaconnect.combvsalud.org |

Table of Compound Names

| Name Mentioned in Article | Systematic Name/Description |

| Flumazenil | ethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a] nih.govvulcanchem.combenzodiazepine-3-carboxylate |

| Midazolam | 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a] nih.govvulcanchem.combenzodiazepine |

| Lamotrigine | 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine |

| Vanillin | 4-hydroxy-3-methoxybenzaldehyde |

| Diazepam | 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

| Theophylline | 1,3-dimethyl-7H-purine-2,6-dione |

| Trifluoroacetic Acid (TFA) | 2,2,2-trifluoroacetic acid |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a premier technique for separating and analyzing compounds that can be vaporized without decomposition. For non-volatile substances like the components of Einecs 300-578-7, chemical derivatization is required to increase their volatility for GC analysis.

For the nonanedioic acid (azelaic acid) component, a common derivatization method involves converting the carboxylic acid groups into more volatile esters. One established method is the formation of trimethylsilyl (B98337) (TMS) esters. tandfonline.com This is often achieved by reacting the sample with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). tandfonline.comcdc.gov The resulting bis(trimethylsilyl)ester of azelaic acid is sufficiently volatile for analysis by a gas chromatograph equipped with a flame ionization detector (FID). cdc.gov This technique is sensitive, with detection limits reported to be as low as 1 microgram per sample. tandfonline.com The analysis is typically performed using a temperature-programmed column to ensure the separation of the derivatized acid from other components. cdc.gov

The 2-aminobutan-1-ol (B80463) component is also amenable to GC analysis. Its purity and presence in reaction mixtures can be determined using gas-liquid chromatography (GLC). google.com Due to the presence of polar amino and hydroxyl groups, derivatization may also be employed for this component to improve peak shape and resolution, although direct injection is also possible depending on the column and conditions used. nist.govnih.gov

| Parameter | Nonanedioic Acid (Azelaic Acid) Analysis | 2-Aminobutan-1-ol Analysis |

| Technique | Gas Chromatography with Flame Ionization Detector (GC-FID) | Gas-Liquid Chromatography (GLC) |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) tandfonline.comcdc.gov | Not always required, but can improve analysis. nist.govnih.gov |

| Analyte Form | bis(trimethylsilyl)ester of azelaic acid cdc.gov | Free base or derivatized form. google.com |

| Detection Limit | ~1 µg per sample tandfonline.com | Method-dependent. |

| Typical Application | Quantification in air samples, purity analysis. tandfonline.comsigmaaldrich.com | Purity assessment, analysis in synthesis products. google.com |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and phase behavior of chemical compounds.

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

For the nonanedioic acid (azelaic acid) component, TGA reveals that it is stable up to temperatures well above its melting point. Decomposition begins at higher temperatures, with studies showing significant weight loss starting above 200°C and nearing 100% weight loss by 400°C under a nitrogen atmosphere with a heating rate of 10 °C/min. acs.orgresearchgate.net

The thermal stability of 2-aminobutan-1-ol has also been investigated. TGA curves show its decomposition profile, which is essential for understanding the stability of the resulting salt. researchgate.net The formation of the salt from azelaic acid and 2-aminobutan-1-ol is expected to result in a compound with a unique thermal stability profile, likely influenced by the decomposition temperatures of its individual components.

| Component | Onset of Decomposition (Approx.) | Key Observation | Reference |

| Nonanedioic Acid (Azelaic Acid) | >200 °C | Approaches 100% weight loss by 400 °C. | acs.org |

| 2-Aminobutan-1-ol | Not specified | TGA curve available in literature for stability assessment. | researchgate.net |

Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions, by measuring the difference in heat flow between a sample and a reference as a function of temperature. nih.gov

DSC analysis of pure nonanedioic acid (azelaic acid) shows a sharp, characteristic endothermic peak corresponding to its melting point. mdpi.com The reported melting point is consistently observed around 107-111°C. acs.orgmdpi.comwikipedia.org The enthalpy of fusion for pure azelaic acid has been measured at 204.09 J/g. mdpi.com The presence of other substances can cause a melting point depression, indicating interactions or the formation of eutectic mixtures. mdpi.com

| Component | Thermal Transition | Temperature (°C) | Enthalpy of Fusion (J/g) | Reference |

| Nonanedioic Acid (Azelaic Acid) | Melting (Endotherm) | 107.01 °C (onset) | 204.09 | mdpi.com |

| 2-Aminobutan-1-ol | Melting | -2 °C | Not specified | sigmaaldrich.comdrugfuture.com |

Crystallographic Studies and Solid-State Characterization (e.g., X-ray Diffraction)

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides detailed information about the atomic and molecular structure of a crystal, including unit cell dimensions, space group, and bond lengths.

The crystal structure of nonanedioic acid (azelaic acid) has been thoroughly characterized. crystallography.net Single-crystal X-ray diffraction studies have determined its crystallographic parameters. The structure is monoclinic with the space group C 1 2/c 1. crystallography.netcrystallography.net Powder X-ray diffraction (PXRD) patterns of azelaic acid show characteristic peaks at specific 2θ angles, which are used for identification and purity assessment. mdpi.comgoogle.com For instance, a crystalline form of azelaic acid is characterized by PXRD peaks at 2θ values of approximately 8.25°, 8.36°, 16.75°, 23.36°, and 23.55°. google.com

While detailed crystallographic data for 2-aminobutan-1-ol is less commonly reported, it is known to be a liquid at room temperature. chemsrc.comsigmaaldrich.com However, its hydrochloride salt forms crystals, and its structure can be studied using these techniques. drugfuture.com The formation of the salt this compound involves the creation of a new crystalline solid, whose structure would be determined by the packing of the 2-aminobutanol cation and the azelate anion, driven by ionic interactions and hydrogen bonding. A complete structural elucidation of this salt would require single-crystal XRD analysis.

| Parameter | Nonanedioic Acid (Azelaic Acid) |

| Crystal System | Monoclinic crystallography.netcrystallography.net |

| Space Group | C 1 2/c 1 crystallography.netcrystallography.net |

| Unit Cell Parameter 'a' | 22.622 Å crystallography.net |

| Unit Cell Parameter 'b' | 4.7348 Å crystallography.net |

| Unit Cell Parameter 'c' | 9.6864 Å crystallography.net |

| Unit Cell Angle 'β' | 110.559° crystallography.net |

| Characteristic PXRD Peaks (2θ) | 8.25°, 8.36°, 16.75°, 23.36°, 23.55° google.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. However, no specific quantum chemical studies have been published for the salt Einecs 300-578-7. To provide context, we can look at the computational research conducted on its constituent parts, nonanedioic acid and 2-aminobutan-1-ol (B80463), separately.

Nonanedioic Acid (Azelaic Acid): Studies on azelaic acid have utilized methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to investigate its structure. For instance, geometry optimizations using the MP2/6-311+G(2d,p) level of theory have been performed to compare linear and folded conformations. depaul.edu These studies show that intramolecular hydrogen bonds of the O-H...O and C-H...O types are crucial in stabilizing the folded structure. depaul.edu The stability of the folded conformation is found to be dependent on the level of theory, with MP2 calculations indicating it is more stable than the linear form by -3.67 kcal/mol, after zero-point energy correction. depaul.edu Such calculations are vital for understanding the intrinsic conformational preferences of the dicarboxylic acid component of this compound.

2-Aminobutan-1-ol: For 2-aminobutan-1-ol, computational studies often focus on its conformational analysis due to its chiral nature and the presence of flexible dihedral angles. uni-regensburg.deusp.br These analyses are critical for applications in asymmetric synthesis and molecular recognition. However, detailed electronic structure analyses comparable to those for azelaic acid are not readily available in the literature.

This compound: No dedicated geometry optimization or electronic structure analysis for the salt of azelaic acid and 2-aminobutan-1-ol was found. Such a study would be essential to understand the ionic and hydrogen-bonding interactions between the carboxylate groups of azelaic acid and the ammonium (B1175870) and hydroxyl groups of 2-aminobutan-1-ol, which define the salt's structure.

Nonanedioic Acid (Azelaic Acid): Theoretical predictions of spectroscopic properties for azelaic acid have been performed. Frequency calculations at the HF and MP2 levels have been used to predict infrared (IR) stretching frequencies, which are sensitive to hydrogen bonding. depaul.edu For example, the O-H stretching frequency is significantly red-shifted in the folded conformation compared to the linear one, a hallmark of hydrogen bond formation. depaul.edu Solid-state NMR studies, often complemented by computational predictions, have also been used to probe the packing interactions and hydrogen-bonding networks in crystalline forms of azelaic acid. worktribe.com

2-Aminobutan-1-ol: NMR and IR spectroscopy are standard methods for characterizing 2-aminobutan-1-ol, and computational predictions can aid in the interpretation of these spectra, particularly in conformational studies. uni-regensburg.de

This compound: Without computational models of this compound, prediction of its spectroscopic properties is not possible. Such predictions would be invaluable for interpreting experimental spectra and understanding the structural consequences of salt formation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with the environment.

Nonanedioic Acid and 2-Aminobutan-1-ol: MD simulations can be used to explore the conformational landscape of flexible molecules like azelaic acid and 2-aminobutan-1-ol. For azelaic acid, simulations could map the transition between its linear and various folded states. For 2-aminobutan-1-ol, MD would be useful to explore the rotational isomers and their relative energies. uni-regensburg.de

This compound: No MD simulation studies on this compound were identified. Such simulations would be crucial for understanding the stability of the salt in different environments, the dynamics of the ionic and hydrogen-bonding interactions, and the conformational preferences of the acid and amino alcohol within the salt complex.

Nonanedioic Acid and 2-Aminobutan-1-ol: The behavior of both molecules in different solvents is of interest. For azelaic acid, its solubility and aggregation are influenced by its ability to form hydrogen bonds with solvent molecules. For the amino alcohol, solvation plays a key role in its acid-base properties and interaction with other molecules.

This compound: MD simulations in various solvents (e.g., water, organic solvents) would be necessary to analyze the intermolecular interactions of this compound. This would shed light on its solubility, aggregation behavior, and the stability of the ion pair in different dielectric media. The absence of such studies limits our understanding of the compound's behavior in solution.

Molecular Recognition and Non-Covalent Binding Studies

This area explores the specific binding of a molecule to a host or receptor through non-covalent forces.

Nonanedioic Acid (Azelaic Acid): Dicarboxylic acids, including azelaic acid, are known to participate in host-guest systems. They can be recognized by synthetic receptors containing hydrogen-bonding motifs like amidinium groups or pyridine (B92270) derivatives. nih.govacs.orgtandfonline.comijacskros.comresearchgate.net For example, azelaic acid has been studied as a guest in complexation with cyclodextrins, which can enhance its solubility. mdpi.comnbu.ac.in A hydrated crystalline salt of Sparfloxacin with azelaic acid has also been characterized, where charge-assisted hydrogen bonds are key to the crystal structure. researcher.life

2-Aminobutan-1-ol: Chiral amino alcohols like 2-aminobutan-1-ol are used in chiral recognition studies. For instance, its binding to a flexible Zn(II)porphyrin dimer has been investigated, showing how the chirality of the guest can be transferred to the supramolecular assembly. researcher.life

This compound: There are no available studies on the use of the complete salt, this compound, as either a host or a guest in a molecular recognition system. The bifunctional nature of the salt, with both hydrogen bond donors and acceptors as well as ionic sites, suggests it could have interesting properties in this context, but this remains unexplored.

Reaction Mechanism Elucidation through Computational Approaches (e.g., Transition State Theory)

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving heterocyclic compounds. While specific computational studies detailing the reaction mechanisms of N-(4-fluorophenyl)-2,3-dihydro-3-methyl-2-oxo-1H-imidazole-1-carboxamide (this compound) are not extensively documented in publicly available research, the principles of such investigations can be understood by examining studies on analogous imidazole-based structures. These studies provide a framework for how theoretical approaches are used to predict reaction pathways, determine regioselectivity, and analyze the energetic favorability of different transition states.

Research into the regioselective synthesis of related imidazole (B134444) carboxamides highlights the power of computational analysis. For instance, in the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, computational studies were crucial in explaining why the reaction selectively forms imidazole derivatives instead of other potential products like 1,2-dihydropyrazines. nih.gov The investigation focused on two primary steps: the initial intramolecular cyclization and the subsequent aromatization. acs.org

DFT calculations revealed that the regioselectivity is driven by the presence and position of a hydroxyl group on an aryl substituent. nih.gov This group facilitates an intramolecular proton abstraction and transfer within the cycloadduct intermediate, which steers the reaction energetically towards the formation of the imidazole ring. nih.govacs.org The mechanism was supported by computational findings showing that this phenol-assisted hydrogen shift is energetically more favorable and geometrically feasible only when the hydroxyl group is in the ortho position, as compared to meta or para positions which lead to different products. acs.org

These computational models typically calculate the Gibbs free energy of activation (ΔG‡) for various potential pathways. The pathway with the lowest energy barrier is predicted to be the dominant one. The process involves optimizing the geometries of reactants, transition states (the highest energy point along the reaction coordinate), and products. Transition states are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate toward the product.

For a hypothetical reaction involving N-(4-fluorophenyl)-2,3-dihydro-3-methyl-2-oxo-1H-imidazole-1-carboxamide , a computational study would model the reactants and propose several plausible pathways for a given transformation (e.g., nucleophilic attack, ring-opening, or substitution). For each path, Transition State Theory coupled with DFT calculations would be employed to locate the transition state structure and calculate its energy.

A representative, albeit hypothetical, data set for a reaction pathway analysis is presented below. This table illustrates the kind of data generated from such computational studies to compare different reaction pathways.

Table 1: Hypothetical DFT Calculation Results for a Reaction Involving an Imidazole Carboxamide Derivative

| Pathway | Transition State (TS) | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) | Key TS Bond Distances (Å) |

| Pathway A | TS-A | 22.5 | -15.2 | N1-C5: 1.85, C4-O1: 1.98 |

| Pathway B | TS-B | 31.8 | -10.8 | N3-C2: 2.01, C1-Br: 2.54 |

| Pathway C | TS-C | 21.9 | -18.5 | O-H: 1.55, H-N: 1.15 |

This table is illustrative and does not represent actual experimental or calculated data for this compound.

In this hypothetical example, Pathway C would be identified as the most kinetically favorable route due to its lower activation energy (21.9 kcal/mol) compared to Pathways A and B. Furthermore, its highly negative reaction energy (-18.5 kcal/mol) indicates that the products are thermodynamically very stable. Such analyses provide profound insights that guide synthetic chemists in optimizing reaction conditions to favor a desired product. rsc.org Similar computational methods are broadly applied to investigate the electronic properties, molecular geometry, and reactivity of various heterocyclic systems. nih.govacs.org

Material Science and Polymer Chemistry Applications

Polymerization as a Monomeric Unit or Co-Monomer

Azelaic acid's bifunctional nature, with carboxylic acid groups at both ends of its aliphatic chain, allows it to readily participate in polymerization reactions. sigmaaldrich.com It can act as a primary monomer or be incorporated as a co-monomer to tailor the properties of various polymers. nih.gov

Polycondensation Processes for Polyester (B1180765) and Polyamide Synthesis

Azelaic acid is extensively used in polycondensation reactions to produce polyesters and polyamides. renadox.comatamanchemicals.com In polyester synthesis, azelaic acid reacts with diols to form polyester chains. nih.govpittstate.edu These reactions are typically carried out via melt polycondensation at elevated temperatures, often with the use of a catalyst. nih.govrsc.org For instance, new copolyesters have been synthesized from azelaic acid, 1,6-hexanediol (B165255), and 2-methyl-1,3-propanediol (B1210203) through a direct esterification melt polycondensation method. rsc.orgrsc.org The resulting azelaic acid-based polyesters are noted for their flexibility and are key components in the production of biodegradable plastics. nih.govatamanchemicals.com

Similarly, in polyamide synthesis, azelaic acid is a crucial monomer. A notable example is the formation of Nylon-6,9, which is synthesized through the condensation of azelaic acid with hexamethylenediamine (B150038). wikipedia.orgatamanchemicals.comatamanchemicals.com This bio-based polyamide exhibits high mechanical properties and solvent resistance, making it suitable for applications such as electrospun filter membranes. researchgate.net Aromatic polyamides with high thermal stability have also been produced through the polycondensation of azelaic acid with aromatic diamines like 4,4′-diaminodiphenyl sulfone. nih.gov

| Polymer Type | Co-monomer(s) | Key Properties of Resulting Polymer |

| Polyester | 1,6-hexanediol, 2-methyl-1,3-propanediol | Enhanced flexibility, biodegradability |

| Polyamide (Nylon-6,9) | Hexamethylenediamine | High mechanical strength, solvent resistance |

| Aromatic Polyamide | 4,4′-diaminodiphenyl sulfone | High thermal stability |

Enzyme-Catalyzed Polymerizations for Sustainable Material Production

In the drive for more sustainable manufacturing processes, enzyme-catalyzed polymerizations of azelaic acid have gained significant attention. nih.govresearchgate.net Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CALB), have been effectively used as biocatalysts for the polycondensation of azelaic acid with various diols. nih.govresearchgate.netmdpi.com This enzymatic approach offers several advantages over traditional chemical catalysis, including milder reaction conditions, high selectivity, and the avoidance of residual metal catalysts in the final product. researchgate.netrsc.org

The enzymatic synthesis of polyesters from azelaic acid has been successfully demonstrated with diols such as 1,6-hexanediol and 1,8-octanediol, yielding polymers with number-average molecular weights reaching up to 20,000 g/mol . nih.gov These enzymatic polymerizations can be conducted in organic solvents or even in greener media like supercritical carbon dioxide, further enhancing the sustainability of the process. rsc.org The resulting bio-based polyesters are valuable for applications where biodegradability and biocompatibility are paramount. nih.govsigmaaldrich.com

| Enzyme | Co-monomer(s) | Solvent | Resulting Polymer Mn ( g/mol ) |

| Immobilized Candida antarctica lipase B (CALB) | 1,8-octanediol | Diphenyl ether | ~21,000 |

| Immobilized Candida antarctica lipase B (CALB) | 1,6-hexanediol | Toluene (B28343) | up to 20,000 |

| Immobilized Candida antarctica lipase B (CALB) | 1,8-octanediol | Toluene | up to 20,000 |

Tailoring Polymer Architecture and Microstructure

The incorporation of azelaic acid as a co-monomer provides a powerful tool for tailoring the architecture and microstructure of polymers. nih.gov By varying the ratio of azelaic acid to other diacids or diols, the properties of the resulting copolyesters and copolyamides can be precisely controlled. For example, in the synthesis of copolyesters, adjusting the content of azelaic acid can influence the polymer's crystallinity, melting point, and flexibility. pittstate.edu

The introduction of azelaic acid can disrupt the regular chain packing of a homopolymer, leading to a more amorphous structure with a lower glass transition temperature and increased elasticity. nih.gov This is particularly beneficial in the production of flexible films and coatings. Furthermore, the use of branched diols in conjunction with azelaic acid allows for the creation of amorphous polyester polyols, which can be used to synthesize thermoplastic polyurethanes with excellent thermal and mechanical properties. mdpi.com The ability to fine-tune the polymer microstructure through the strategic use of azelaic acid is critical for developing materials for specialized applications.

Role in Advanced Materials Formulation

The unique properties conferred by azelaic acid make it a valuable component in the formulation of a variety of advanced materials, from bio-based plastics to high-performance lubricants. wikipedia.orgrenadox.comatamanchemicals.com

Integration into Bio-Based Plastics and Resins

Azelaic acid is a key building block for the production of bio-based plastics and resins, contributing to the development of more sustainable alternatives to petroleum-derived materials. atamanchemicals.comieabioenergy.com Polyesters and polyamides derived from azelaic acid are often biodegradable, making them suitable for applications where end-of-life environmental impact is a concern. nih.govsigmaaldrich.com For example, aliphatic-aromatic copolyesters containing azelaic acid have been synthesized for use as biodegradable plastics. nih.gov

Furthermore, azelaic acid is used to create flexible polyester resins that are suitable for applications such as impact-resistant floor coverings. nih.gov Its incorporation into resins can improve toughness, elasticity, and water resistance. renadox.com The use of azelaic acid in bio-based plastics aligns with the growing demand for materials from renewable resources to reduce the carbon footprint of the polymer industry. researchgate.net

Development of Specialty Lubricants and Plasticizers

Esters derived from azelaic acid are widely used in the formulation of specialty lubricants and plasticizers. nih.govwikipedia.orgatamanchemicals.com As plasticizers, azelaic acid esters are added to polymers like polyvinyl chloride (PVC) to increase their flexibility and improve their low-temperature performance. nih.govrenadox.comrsc.org Bio-based polyester plasticizers synthesized from azelaic acid offer a non-toxic and degradable alternative to traditional phthalate (B1215562) plasticizers. rsc.orgrsc.org These copolyester plasticizers have been shown to have excellent compatibility with PVC, leading to improved plasticizing efficiency and mechanical properties. rsc.org

Elucidation of Structure-Property Relationships in Derived Polymeric Materials

The performance and end-use of polymeric materials are intrinsically linked to their molecular structure. For polymers derived from the reaction of Einecs 300-578-7, which is a compound of nonanedioic acid (azelaic acid) and 2-aminobutan-1-ol (B80463), the resulting polymer is a poly(ester amide) (PEA). The structure-property relationships in these PEAs are governed by the interplay of the constituent monomers' characteristics, the nature of the chemical linkages, and the resultant macromolecular architecture.

The bifunctional nature of 2-aminobutan-1-ol (an amino alcohol) and azelaic acid (a dicarboxylic acid) allows for the formation of both ester and amide linkages within the polymer backbone. This hybrid character is central to defining the material's properties. The amide groups are sites for strong hydrogen bonding, which significantly influences the thermal and mechanical properties of the polymer, while the ester groups offer a degree of flexibility. researchgate.net

Key structural factors that dictate the properties of PEAs derived from these monomers include:

Monomer Geometry and Flexibility: Azelaic acid is a linear, flexible nine-carbon aliphatic dicarboxylic acid. mdpi.com Its long methylene (B1212753) chain (-(CH₂)₇-) imparts significant flexibility and hydrophobicity to the polymer backbone. nih.gov This flexibility can lower the glass transition temperature (Tg) and melting temperature (Tm), and contribute to the material's elasticity. mdpi.comnih.gov In contrast, 2-aminobutan-1-ol possesses a chiral center and an ethyl group substituent adjacent to the amine functionality. This substitution can hinder chain packing and reduce crystallinity compared to a linear, unsubstituted amino alcohol. researchgate.net

Detailed Research Findings

While specific data for polymers synthesized exclusively from 2-aminobutan-1-ol and azelaic acid is limited, research on analogous poly(ester amide)s provides significant insights. A study by Karpati et al. on random poly(ester amide)s synthesized from various amino alcohols and adipic acid revealed key structural effects.

Table 1: Influence of Amino Alcohol Structure on Poly(ester amide) Synthesis and Structure

| Amino Alcohol | Substituent Effect | Impact on Polymerization & Structure | Reference |

|---|---|---|---|

| 2-amino-ethan-1-ol | No substituent | Linear structure, higher potential for crystallinity | researchgate.net |

| 1-amino-propan-2-ol | Methyl substituent on the alcohol side | Potential for sequenced structure | researchgate.net |

| 2-amino-butan-1-ol | Ethyl substituent on the amine side | Blocking effect on direct polycondensation; influences crystalline phase formation | researchgate.net |

The findings suggest that the ethyl group in 2-amino-butan-1-ol introduces steric hindrance that can affect the polymerization process and disrupt the regular packing of polymer chains. researchgate.net This would likely lead to a lower degree of crystallinity compared to a PEA made with a linear, unsubstituted amino alcohol like 2-amino-ethan-1-ol.

The properties of the final material can be predicted based on these structural considerations. The long, flexible azelaic acid chain combined with the substituted, chiral 2-aminobutan-1-ol monomer would likely result in a tough, semi-crystalline polymer with a relatively low melting point and good flexibility, suitable for applications where high rigidity is not required.

Table 2: Predicted Structure-Property Relationships for Poly(ester amide) from this compound

| Structural Feature | Originating Monomer | Predicted Effect on Polymer Properties |

|---|---|---|

| Long Aliphatic Chain (-(CH₂)₇-) | Azelaic Acid | Increased flexibility, lower Tg and Tm, enhanced hydrophobicity. mdpi.comnih.gov |

| Amide Linkages | Both | Strong hydrogen bonding, leading to increased strength, stiffness, and thermal stability. researchgate.netnih.gov |

| Ester Linkages | Both | Contributes to flexibility and influences degradability. |

| Ethyl Side Group | 2-Aminobutan-1-ol | Steric hindrance, disruption of chain packing, reduced crystallinity. researchgate.net |

Information Regarding the Chemical Compound “this compound”

Following a comprehensive search for scientific literature and data pertaining to the environmental fate and degradation pathways of the chemical compound associated with This compound , it has been determined that there is insufficient specific information available to generate the detailed article as requested.

Photodegradation Mechanisms and Kinetics: Data on how this compound breaks down under simulated sunlight is not available.

Hydrolytic Stability: Information regarding its stability and reactions in aqueous environments could not be located.

Oxidative Degradation: There is a lack of data on its degradation in atmospheric and aquatic systems through oxidation.

Microbial and Enzymatic Degradation: Specific pathways of how this compound is broken down by microorganisms (such as bacteria and fungi) in soil and water ecosystems have not been documented in the available resources.

While general information exists for related chemical structures, such as triazole or oxalate (B1200264) compounds, this information is not directly applicable to "this compound" and would not meet the requirements for a scientifically accurate article focused solely on this specific substance.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data.

Environmental Fate and Degradation Pathways

Environmental Monitoring and Detection Methodologies for Compound Traces

The effective monitoring and detection of trace amounts of the chemical compound Flumioxazin and its primary degradation products in various environmental matrices are crucial for assessing its environmental fate and potential impact. A range of sophisticated analytical methodologies has been developed and validated for this purpose, primarily relying on chromatographic techniques coupled with sensitive detectors.

Analytical Techniques for Environmental Samples

The primary methods for the determination of Flumioxazin and its degradates, such as 3,4,5,6-tetrahydrophthalic acid (THPA) and 4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione (HPA), in soil and water samples involve gas chromatography (GC) and liquid chromatography (LC). epa.gov

For the analysis of the parent compound, Flumioxazin, gas chromatography is often employed. epa.gov A common approach involves extraction from the sample matrix using a solvent mixture, such as acetone (B3395972) and hydrochloric acid, followed by partitioning into an organic solvent like dichloromethane (B109758) or hexane (B92381). epa.govepa.gov Cleanup steps, which may include Florisil column chromatography, are utilized to remove interfering substances from the sample extract. epa.gov Detection is typically achieved using a nitrogen-phosphorus detector (NPD) or a mass selective detector (MS). epa.govepa.gov

The analysis of the more polar degradation products, like THPA and HPA, is more suited to liquid chromatography. epa.gov After the initial extraction, the extract portion designated for degradate analysis undergoes cleanup, for instance, using a C18 solid-phase extraction (SPE) cartridge. epa.gov The subsequent analysis is then carried out by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for these compounds. epa.gov

Sample Preparation and Extraction

The initial step in the analysis of environmental samples is the efficient extraction of the target compounds from the matrix. For soil samples, a common procedure involves extraction with a mixture of an organic solvent and an acid, for example, acetone/1% HCl or acetonitrile/1% HCl. epa.gov The extract is then partitioned to separate the parent compound from its more polar degradates. epa.gov For Flumioxazin, a liquid-liquid partition into a nonpolar solvent like hexane is performed. epa.gov For the degradates, the organic solvent is evaporated, and the remaining aqueous solution is further processed. epa.gov

Detection Limits and Method Validation

The analytical methods developed for Flumioxazin and its metabolites are designed to be highly sensitive, allowing for the detection of very low concentrations in environmental samples. For instance, a validated method for soil analysis reports a limit of detection (LOD) of 0.01 ppm (µg/g) and a limit of quantitation (LOQ) of 0.02 ppm for each analyte. epa.gov Another method for Flumioxazin in soil specifies an even lower limit of detection of 0.005 ppm and a validated limit of quantitation of 0.01 ppm. epa.gov Method validation studies have demonstrated high recovery rates, with individual recoveries for Flumioxazin ranging from 102% to 117% in fortified cloth samples. regulations.gov

Research Findings on Detection in Various Matrices

Studies have been conducted to determine the presence and persistence of Flumioxazin in different environmental compartments. For example, in a study on turf transferable residues, samples were collected from treated plots and analyzed using GC/MS. regulations.gov The validated limit of quantitation (LOQ) for this study was 0.0179 µg/cm², and the limit of detection (LOD) was 0.0033 µg/cm². regulations.gov The results showed that the average transferable residue of Flumioxazin was 0.0506 µg/cm² immediately after application, with the residues declining over the following days. regulations.gov

The table below summarizes the key parameters of a typical analytical method for the detection of Flumioxazin and its degradates in soil.

Table 1. Analytical Method Parameters for Flumioxazin and its Degradates in Soil

| Analyte | Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

|---|---|---|---|

| Flumioxazin | GC/MS or GC/NPD | 0.01 ppm | 0.02 ppm |

| THPA | LC/MS-MS | 0.01 ppm | 0.02 ppm |

Catalysis and Reaction Engineering

Investigation of the Compound's Potential as a Catalytic Agent or Ligand

(S)-α-Amino-γ-butyrolactone hydrochloride is primarily recognized as a chiral building block in organic synthesis. sigmaaldrich.comresearchgate.net It serves as a valuable starting material for creating more complex molecules with specific stereochemistry. sigmaaldrich.comnih.gov

While direct use as a primary catalytic agent is not extensively documented in mainstream chemical literature, its structural motifs are relevant to ligand design in asymmetric catalysis. Chiral ligands are crucial for synthesizing enantiomerically pure compounds, a significant focus in the pharmaceutical and fine chemical industries. rsc.orgacs.org The core structure of (S)-α-Amino-γ-butyrolactone contains a stereocenter and functional groups (amino and ester/lactone) that are common features in certain classes of chiral ligands. acs.orgsigmaaldrich.com For instance, chiral β-amino alcohols, which share some structural similarities, are precursors to widely used oxazoline-containing ligands. acs.org

Some sources suggest that related compounds, such as (S)-3-amino-γ-butyrolactone hydrochloride, can be used as a catalyst, acidic reagent, or chiral inducer in organic synthesis. chembk.com This suggests that the broader class of amino-γ-butyrolactones has recognized potential in catalytic applications, likely acting as organocatalysts or as precursors for more complex ligand structures.

Design and Synthesis of Novel Catalytic Systems Incorporating the Compound

The primary role of (S)-α-Amino-γ-butyrolactone hydrochloride in this context is as a precursor for the synthesis of other molecules, some of which could be components of catalytic systems. sigmaaldrich.com For example, it is used to prepare N-acylhomoserine lactone (AHL) analogs. sigmaaldrich.com While AHLs are primarily studied for their role in bacterial quorum sensing, the synthetic methodologies could be adapted to create novel ligands.

The synthesis of chiral ligands often involves the modification of a readily available chiral starting material. The amino group of (S)-α-Amino-γ-butyrolactone hydrochloride can be functionalized, and the lactone ring can be opened to create a variety of derivatives. nih.gov These derivatives, possessing defined stereochemistry, could then be incorporated into larger ligand scaffolds, such as those used in transition metal-catalyzed reactions. rsc.org

For example, the synthesis of γ-hydroxy-α-amino acid derivatives can be achieved through enzymatic tandem reactions, which are then converted into chiral α-amino-γ-butyrolactones. csic.esacs.org This biocatalytic approach highlights the creation of these chiral motifs for use as valuable intermediates. acs.org

Reaction Engineering Considerations for Scalable Production and Process Optimization

The production of γ-butyrolactone and its derivatives often involves catalytic processes. For instance, the conversion of poly-4-hydroxybutyrate, a bio-based polymer, to γ-butyrolactone can be achieved by heating it with a catalyst. google.com This highlights an industrial approach to producing the basic lactone structure.

For the synthesis of chiral derivatives like (S)-3-hydroxy-γ-butyrolactone, both chemical and biocatalytic routes are employed. Chemical methods may involve the asymmetric reduction of a precursor using a chiral catalyst. researchgate.net Biocatalytic processes, which utilize microorganisms or enzymes, are also prominent for producing enantiopure compounds. researchgate.netgoogle.com These biological methods are often integrated into multi-step processes to create optically active products from various starting materials, including biomass. researchgate.netnih.gov

Process optimization for these syntheses would focus on several key factors:

Catalyst Efficiency: Maximizing turnover number and turnover frequency to reduce catalyst loading and cost.

Stereoselectivity: Ensuring high enantiomeric excess (ee) to produce the desired chiral isomer.

Reaction Conditions: Optimizing temperature, pressure, and solvent systems for improved yield and selectivity.

Downstream Processing: Developing efficient methods for product isolation and purification.

The table below summarizes some of the synthetic approaches and catalysts mentioned in the context of producing related chiral butyrolactones.

| Product | Starting Material | Catalyst/Method | Key Features |

| (S)-3-hydroxy-γ-butyrolactone | Optically active malic acid | Metal borohydride (B1222165) (reductant) and Lewis acid (catalyst) | High yield, avoids over-reduction. google.com |

| (S)-3-hydroxy-γ-butyrolactone | γ-butyrolactone | Chiral oxazaborolidine catalyst | Asymmetric reduction with high enantiomeric excess. |

| γ-Butyrolactone | Poly-4-hydroxybutyrate | Sodium carbonate or calcium hydroxide (B78521) | Bio-based production route. google.com |

| γ-Hydroxy-α-amino acids | Pyruvate and various aldehydes | Tandem enzymatic reaction (aldolase and transaminase) | Biocatalytic route to precursors of α-amino-γ-butyrolactones. csic.esacs.org |

Future Research Directions and Emerging Areas

Exploration of Novel and Greener Synthetic Methodologies

The industrial viability and environmental footprint of Einecs 300-578-7 are intrinsically linked to its method of production. Future research is poised to move beyond traditional synthetic routes towards more sustainable and efficient methodologies.

The synthesis of the constituent components, 2-aminobutan-1-ol (B80463) and nonanedioic acid (commonly known as azelaic acid), is a primary focus for green chemistry innovations. For instance, recent advancements have demonstrated the biocatalytic synthesis of (S)-2-aminobutan-1-ol. hep.com.cnresearchgate.netnih.gov This process utilizes co-immobilized amine dehydrogenase and glucose dehydrogenase in a continuous flow packed-bed reactor, achieving high conversion rates and enantiomeric excess with water as the only by-product. hep.com.cnresearchgate.netnih.gov This enzymatic approach presents a significant improvement over conventional chemical syntheses which may rely on harsh reagents and conditions. google.comchemicalbook.com

Similarly, the production of azelaic acid is undergoing a green transformation. The established industrial method involves the ozonolysis of oleic acid, which carries environmental and safety concerns. atamanchemicals.comacme-hardesty.comresearchgate.net Emerging research highlights sustainable alternatives, such as the oxidative cleavage of oleic acid from vegetable oils using heterogeneous catalysts like tungstate-based systems with hydrogen peroxide as a green oxidant. researchgate.netresearchgate.net Another eco-friendly approach involves a two-step process: the oxidation of oleic acid to 9,10-dihydroxystearic acid, followed by oxidative cleavage. researchgate.net

For the direct synthesis of amino acid salts, an innovative, atom-economical method has been developed using a ruthenium pincer complex as a catalyst. exlibrisgroup.comnih.gov This process transforms amino alcohols into amino acid salts using basic water as both the solvent and the oxygen source, liberating dihydrogen gas as the sole byproduct. exlibrisgroup.comnih.gov Such methodologies could be adapted for the direct and environmentally benign synthesis of this compound.

| Synthetic Method | Precursor | Key Features | Potential for Greener Synthesis |

| Biocatalytic Reductive Amination | (S)-2-aminobutan-1-ol | Co-immobilized dehydrogenases, continuous flow, high conversion (>99%) and enantiomeric excess (>99%). hep.com.cnresearchgate.netnih.gov | Eliminates harsh reagents, produces only water as a by-product. hep.com.cn |

| Heterogeneous Catalytic Oxidation | Nonanedioic Acid | Utilizes vegetable oils, recyclable WO3-Na2SnO3 catalyst, and H2O2 as a green oxidant. researchgate.net | Avoids ozonolysis, uses renewable feedstock and environmentally benign reagents. researchgate.net |

| Ruthenium-Catalyzed Oxidation | Amino Acid Salts | Ruthenium pincer complex catalyst, uses water as solvent and oxygen source, liberates H2. exlibrisgroup.comnih.gov | Atom-economical, environmentally friendly, and applicable to a wide range of amino alcohols. exlibrisgroup.comnih.gov |

| Raney Copper Catalysis | Amino Carboxylic Acid Salts | Aqueous solution of amino alcohol with an alkali metal hydroxide (B78521) and a Raney copper catalyst. google.com | An alternative catalytic route for the conversion of amino alcohols. google.com |

Development of Advanced Materials with Tuned Chemical and Mechanical Functionalities

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group (in its salt form), makes it an intriguing building block for novel polymers and advanced materials. The specific arrangement of these functional groups can lead to materials with tailored properties.

The individual components of the salt are already used in polymer production. Azelaic acid, being a dicarboxylic acid, is a known monomer for creating polyamides and polyesters. atamanchemicals.comacme-hardesty.com Its esters are also utilized as plasticizers for PVC and as a base for renewable and degradable plastics. acme-hardesty.com Furthermore, azelaic acid is a component in the formulation of synthetic lubricants and corrosion inhibitors, often acting as a thickening agent in lithium complex greases. acme-hardesty.comnih.gov

2-aminobutan-1-ol and its derivatives are employed as intermediates in various syntheses and as buffering agents. ontosight.aieuropa.eu The combination of these two molecules in this compound could lead to the development of new classes of polyamides or polyesters with unique thermal and mechanical properties. The presence of the butanol side chain could influence polymer flexibility, solubility, and crystallinity. The salt linkage itself could be a point of thermal decomposition or a site for further chemical modification.

Future research in this area would involve the polymerization of this compound, or its constituent parts under various conditions, to produce novel polymers. The resulting materials would then be characterized for their mechanical strength, thermal stability, biodegradability, and chemical resistance. The goal would be to create advanced materials for applications ranging from biodegradable packaging and engineering plastics to specialized coatings and lubricants.

Integration of Advanced Computational and Experimental Approaches in Chemical Discovery

The exploration of new chemical entities and materials is increasingly being accelerated by the synergy between computational modeling and experimental validation. For a compound like this compound and its derivatives, this integrated approach can provide deep insights into their behavior and guide the design of new applications.

Computational studies, particularly using methods like Density Functional Theory (DFT), can be employed to predict the three-dimensional structure of the salt, the nature of the ionic bond between the 2-aminobutanol cation and the nonanedioate (B1229846) anion, and the intermolecular interactions that govern its crystal packing. researchgate.netnih.gov Such computational models have been successfully used to understand isostructurality in molecular salts of dicarboxylic acids, which can be crucial for controlling the solid-state properties of materials. researchgate.net

Furthermore, computational modeling can be used to predict the reactivity of this compound as a monomer in polymerization reactions. It can help in understanding the reaction mechanisms, predicting the properties of the resulting polymers, and screening for optimal catalysts. This has been demonstrated in studies of other complex organic reactions, where DFT calculations have been instrumental in elucidating reaction pathways. nih.govrsc.org